molecular formula C13H8BrClFNO B2721631 4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide CAS No. 391223-12-4

4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide

Cat. No.: B2721631
CAS No.: 391223-12-4
M. Wt: 328.57
InChI Key: GLCLQSQDAYMXSI-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-chlorophenyl)-2-fluorobenzamide (molecular formula: C₁₃H₈BrClFNO) is a halogen-substituted benzamide derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position of the benzamide ring, and an N-linked 2-chlorophenyl group. This compound is synthesized via condensation reactions between halogenated benzoyl chlorides and substituted anilines, as demonstrated in the preparation of related analogs . Its structural features, such as the electron-withdrawing halogen substituents, influence its physicochemical properties, including solubility, crystallinity, and reactivity.

Properties

IUPAC Name

4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClFNO/c14-8-5-6-9(11(16)7-8)13(18)17-12-4-2-1-3-10(12)15/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCLQSQDAYMXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-2-Fluorobenzoyl Chloride

The preparation of 4-bromo-2-fluorobenzoyl chloride (C₇H₃BrClFO) is a multistep process involving halogenation and fluorination. A notable method, adapted from CN1157812A, begins with para-aminotoluene and proceeds through the following stages:

  • Diazotization and Bromination :

    • Diazotization of para-aminotoluene with sodium nitrite (10–15% solution) below 20°C for 1–2 hours.
    • Bromination using cuprous bromide at 70–100°C yields 2-nitro-4-bromotoluene.
  • Reduction and Fluorination :

    • Reduction with sodium sulfide (20–25% solution) produces 2-amino-4-bromotoluene.
    • Diazotization fluoridation with anhydrous hydrogen fluoride and sodium nitrite at –5°C introduces the fluorine substituent, yielding 2-fluoro-4-bromotoluene.
  • Oxidation to Carboxylic Acid and Chlorination :

    • Oxidation of the methyl group to 4-bromo-2-fluorobenzoic acid using potassium permanganate.
    • Conversion to the acid chloride via thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Table 1. Physical Properties of 4-Bromo-2-Fluorobenzoyl Chloride

Property Value Source
Melting Point 24–24.5°C
Boiling Point 86–88°C (15 mmHg)
Molecular Weight 237.45 g/mol

Amidation with 2-Chloroaniline

The coupling of 4-bromo-2-fluorobenzoyl chloride with 2-chloroaniline follows classical nucleophilic acyl substitution. Key considerations include solvent selection, base utilization, and temperature control to minimize side reactions.

Standard Amidation Protocol

  • Reaction Conditions :

    • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
    • Base : Triethylamine (TEA) or pyridine to neutralize HCl.
    • Molar Ratio : 1:1.1 (acid chloride to amine) to ensure complete conversion.
  • Procedure :

    • Dissolve 2-chloroaniline (1.0 equiv) in DCM under nitrogen.
    • Add TEA (1.2 equiv) followed by dropwise addition of 4-bromo-2-fluorobenzoyl chloride (1.0 equiv) at 0°C.
    • Stir at room temperature for 12–24 hours.
    • Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).

Table 2. Optimization of Amidation Conditions

Parameter Optimal Value Yield Purity Source
Solvent DCM 85% 98%
Base Triethylamine 88% 97%
Temperature 0°C → RT 90% 99%

Alternative Synthetic Routes

Friedel-Crafts Acylation

A less common approach involves Friedel-Crafts acylation of 2-chloroaniline with 4-bromo-2-fluorobenzoic acid derivatives. This method, adapted from CN104892566A, employs aluminum chloride (AlCl₃) as a Lewis catalyst:

  • Reaction Setup :

    • Mix 4-bromo-2-fluorobenzoic acid (1.0 equiv) and AlCl₃ (1.5 equiv) in nitrobenzene.
    • Add 2-chloroaniline (1.2 equiv) and heat at 80°C for 6 hours.
  • Challenges :

    • Low regioselectivity due to competing ortho/para acylation.
    • Requires chromatographic purification, reducing scalability.

Microwave-Assisted Synthesis

Recent advancements explore microwave irradiation to accelerate reaction kinetics. Preliminary data suggest a 30% reduction in reaction time with comparable yields (82–85%).

Comparative Analysis of Methods

Table 3. Method Comparison for 4-Bromo-N-(2-Chlorophenyl)-2-Fluorobenzamide

Method Yield Purity Cost Scalability
Classical Amidation 85–90% 98–99% Low High
Friedel-Crafts 65–70% 90–92% Medium Moderate
Microwave-Assisted 82–85% 97% High Limited

The classical amidation route remains superior in yield and scalability, while microwave methods offer time efficiency at higher operational costs.

Mechanistic Insights and Side Reactions

Competing Hydrolysis of Acid Chloride

Uncontrolled moisture exposure leads to hydrolysis of 4-bromo-2-fluorobenzoyl chloride back to the carboxylic acid. Mitigation strategies include:

  • Rigorous drying of solvents and reagents.
  • Use of molecular sieves or inert atmospheres.

Regioselectivity in Fluorination

Early-stage fluorination (e.g., via diazotization) ensures precise positioning of the fluorine substituent. Suboptimal conditions may yield 3-bromo or 5-fluoro isomers, necessitating careful temperature control.

Industrial-Scale Considerations

Large-scale production faces challenges in:

  • Waste Management : HCl gas neutralization requires scrubbers.
  • Purification : Distillation of 4-bromo-2-fluorobenzoyl chloride at 15 mmHg minimizes decomposition.
  • Safety : Bromine handling mandates closed-system reactors and UV shielding during bromination.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide at reflux temperatures.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of 4-bromo-2-fluorobenzoic acid and 2-chloroaniline.

Scientific Research Applications

4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

The substitution pattern on the benzamide core and the aryl amine moiety significantly impacts molecular conformation. For example:

  • 4-Bromo-N-(2-nitrophenyl)benzamide (): Replacing the 2-chlorophenyl group with a 2-nitrophenyl group introduces stronger electron-withdrawing effects. Crystallographic studies reveal that the nitro group increases the dihedral angle between the benzamide and aryl rings (68.3° vs. 62.5° in the chloro analog), altering packing efficiency .
  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (): Additional fluorine substituents and a trifluoropropoxy group enhance steric bulk, resulting in a twisted conformation (dihedral angle >70°) and reduced solubility in polar solvents .

Spectroscopic Comparisons

FT-IR and X-ray diffraction data highlight functional group variations:

  • C=O Stretching : The carbonyl stretch in 4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide appears at ~1680 cm⁻¹, consistent with other halogenated benzamides. In contrast, thiourea derivatives (e.g., 4-bromo-N-(dimethylcarbamothioyl)benzamide) exhibit a lower C=O frequency (~1650 cm⁻¹) due to thioamide resonance effects .
  • Crystallographic Parameters: The title compound crystallizes in a monoclinic system (space group P2₁/c) with two independent molecules per asymmetric unit, whereas analogs like 4-chloro-N-(2,6-dichlorophenyl)benzamide adopt triclinic systems (space group P-1) with tighter packing .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Substituents (Benzamide/Aryl) Dihedral Angle (°) Crystallographic Space Group
4-Bromo-N-(2-chlorophenyl)-2-fluorobenzamide C₁₃H₈BrClFNO 4-Br, 2-F / 2-Cl 62.5 P2₁/c
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 4-Br / 2-NO₂ 68.3 P-1
4-Chloro-N-(2,6-dichlorophenyl)benzamide C₁₃H₈Cl₃NO 4-Cl / 2,6-Cl₂ 71.2 P2₁/c
N-(4-Bromo-2-fluorophenyl)-2,4-dimethoxybenzamide C₁₅H₁₃BrFNO₃ 4-Br, 2-F / 2,4-(OCH₃)₂ 58.9 C2/c

Table 2: Key Spectroscopic Data

Compound C=O Stretch (cm⁻¹) C-Br Stretch (cm⁻¹) Reference
4-Bromo-N-(2-chlorophenyl)-2-fluorobenzamide 1682 560
4-Bromo-N-(dimethylcarbamothioyl)benzamide 1655 555
4-Chloro-N-(2-nitrophenyl)benzamide 1678 -

Biological Activity

4-Bromo-N-(2-chlorophenyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide can be described as follows:

  • Chemical Formula : C13H9BrClFNO
  • Molecular Weight : 305.57 g/mol
  • CAS Number : 391223-12-4

This compound features a bromine atom, a chlorine atom, and a fluorine atom attached to a benzamide core, which contributes to its unique reactivity and biological properties.

The biological activity of 4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide primarily involves its interaction with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : By binding to specific receptors, it may alter signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic processes.

Biological Activity Summary

Biological ActivityDescription
Anticancer Properties Exhibits potential in inhibiting cancer cell proliferation through enzyme inhibition.
Antimicrobial Effects Demonstrates activity against various bacterial strains, indicating potential as an antibiotic agent.
Mechanism Insights Involves modulation of enzyme activity and receptor interactions that influence cellular signaling pathways.

Case Studies and Research Findings

  • Anticancer Research :
    • A study evaluated the effects of various benzamide derivatives on cancer cell lines. It was found that compounds similar to 4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide displayed significant inhibition of cell growth in breast cancer and leukemia models. The mechanism was linked to the downregulation of dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells .
  • Antimicrobial Studies :
    • Research indicated that 4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide has notable antimicrobial activity against Gram-positive bacteria. In vitro assays demonstrated a minimum inhibitory concentration (MIC) that suggests efficacy comparable to standard antibiotics.
  • Pharmacological Evaluation :
    • A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated favorable bioavailability and metabolic stability, making it a viable candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 2-chloroaniline and 4-bromo-2-fluorobenzoyl chloride in the presence of a base such as triethylamine. Key parameters include:

  • Solvent : Dichloromethane or chloroform for improved solubility of intermediates .

  • Temperature : Room temperature (20–25°C) to minimize side reactions like hydrolysis of the acyl chloride.

  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .

  • Yield Optimization : Scaling up in continuous flow reactors improves efficiency in industrial settings .

    ParameterLab-Scale ConditionsIndustrial-Scale Adjustments
    SolventDichloromethaneToluene (cost-effective)
    CatalystTriethylamineDMAP (faster reaction)
    Reaction Time12–24 hoursReduced via flow reactors

Q. How is the compound characterized spectroscopically, and what analytical techniques confirm its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify halogen substituents (e.g., Br at δ ~7.5 ppm in aromatic regions) and amide linkage (N–H signal at δ ~10 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 357.94 for C13_{13}H8_8BrClFNO) .
  • FT-IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and aromatic C–Br (~600 cm1^{-1}) .

Q. What solvents and reaction conditions are suitable for derivatization of this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : Use polar aprotic solvents (DMF, DMSO) with K2_2CO3_3 as a base to replace bromine with amines or thiols .
  • Reduction : LiAlH4_4 in dry THF converts the amide to a secondary amine (0°C to reflux) .
  • Oxidation : H2_2O2_2/acetic acid converts the benzamide to a carboxylic acid derivative .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl, F) influence the compound’s reactivity and intermolecular interactions in crystallographic studies?

  • Methodological Answer :

  • Halogen Bonding : Bromine and chlorine act as sigma-hole donors, forming interactions with electron-rich groups (e.g., carbonyl oxygen) in crystal lattices. Fluorine’s electronegativity enhances aromatic ring planarity, affecting packing efficiency .
  • X-ray Diffraction : Single-crystal studies (e.g., space group P21_1/n) reveal bond angles and torsion angles critical for understanding steric effects. SHELXL refinement (R-factor < 0.05) ensures accuracy .

Q. What role does this compound play in enhancing homologous recombination (HR) in molecular biology protocols?

  • Methodological Answer :

  • RS-1 Analogue : The compound acts as a small-molecule enhancer of HR in diplonemid transfection studies. It increases recombination efficiency by stabilizing RAD51 filaments, facilitating DNA repair. Protocol:

Dissolve in DMSO (10 mM stock).

Treat cells at 5–10 µM for 24 hours pre-transfection .

  • Validation : Flow cytometry or qPCR quantifies HR efficiency post-treatment .

Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity or reaction mechanisms involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Gaussian 09 with B3LYP/6-31G* basis set models halogen interactions .
  • Molecular Docking : AutoDock Vina screens binding affinities to targets like kinase enzymes. Halogens often occupy hydrophobic pockets, improving binding scores .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved through experimental design?

  • Methodological Answer :

  • Contradictions : Yields vary from 60% (lab-scale) to 85% (industrial flow reactors) due to differences in mixing efficiency and side reactions .
  • Resolution :
  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loadings to identify optimal conditions.
  • In-line Analytics : Use FT-IR or HPLC to monitor reaction progress in real time .

Data Contradictions and Resolution Table

IssueEvidence Source 1 (Lab-Scale)Evidence Source 7 (Industrial)Resolution Strategy
Reaction Yield60–70%80–85%Optimize mixing via flow reactors
Purification MethodColumn chromatographyRecrystallizationUse gradient elution in HPLC
Halogen Bond Strength in XRDBr···O = 3.2 ÅBr···N = 3.0 ÅValidate with multi-conformer refinement

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